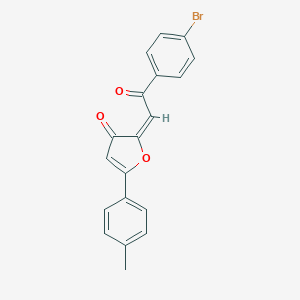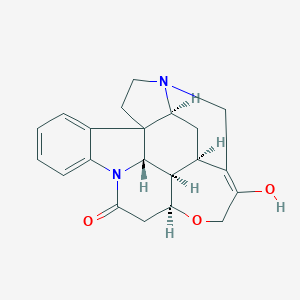
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone, commonly known as BMF, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a furanone derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of BMF is not fully understood, but it is believed to exert its biological effects through multiple pathways. BMF has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the AMPK pathway, which plays a crucial role in energy metabolism and cell survival. Additionally, BMF has been shown to induce cell cycle arrest and apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
BMF has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce inflammation, and exhibit antimicrobial activity. Additionally, BMF has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to activate the AMPK pathway, which plays a crucial role in energy metabolism and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
BMF has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicinal chemistry. Additionally, it exhibits a wide range of biological activities, making it a promising candidate for drug development. However, there are also some limitations to using BMF in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, the synthesis method for BMF can be improved to increase the yield and purity of the compound.
Orientations Futures
There are several future directions for research on BMF. One area of interest is the development of BMF as a potential anti-cancer drug. Further studies are needed to elucidate the mechanism of action of BMF and to optimize its pharmacological properties. Additionally, the antimicrobial activity of BMF could be further explored for the development of new antibiotics. Finally, the potential use of BMF as an anti-inflammatory agent for the treatment of various inflammatory diseases, such as arthritis and colitis, could also be investigated.
Méthodes De Synthèse
The synthesis of BMF involves the reaction of 4-bromobenzaldehyde and 4-methylphenylacetic acid in the presence of a catalyst, such as piperidine, to form the intermediate 2-(4-bromophenyl)-2-oxoacetic acid. This intermediate is then cyclized to form BMF under acidic conditions. The yield of BMF can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
BMF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making it a promising candidate for drug development. BMF has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been found to inhibit cell proliferation and induce apoptosis. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of arthritis and colitis. Additionally, BMF has exhibited antimicrobial activity against various bacterial and fungal strains.
Propriétés
Numéro CAS |
139292-29-8 |
|---|---|
Nom du produit |
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone |
Formule moléculaire |
C60H92N8O11 |
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
(2E)-2-[2-(4-bromophenyl)-2-oxoethylidene]-5-(4-methylphenyl)furan-3-one |
InChI |
InChI=1S/C19H13BrO3/c1-12-2-4-14(5-3-12)18-11-17(22)19(23-18)10-16(21)13-6-8-15(20)9-7-13/h2-11H,1H3/b19-10+ |
Clé InChI |
RWGQCWLSBQUBPK-VXLYETTFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C\C(=O)C3=CC=C(C=C3)Br)/O2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)C3=CC=C(C=C3)Br)O2 |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)C3=CC=C(C=C3)Br)O2 |
Synonymes |
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanon e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)



![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)